molecular formula C16H16N2O3 B3825192 2,2'-oxybis(N-phenylacetamide) CAS No. 83936-42-9

2,2'-oxybis(N-phenylacetamide)

Cat. No.: B3825192
CAS No.: 83936-42-9
M. Wt: 284.31 g/mol
InChI Key: PSABNLVOZROPIG-UHFFFAOYSA-N
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Description

2,2’-Oxybis(N-phenylacetamide) is an organic compound with the molecular formula C16H16N2O3 It is characterized by the presence of two phenylacetamide groups connected by an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-oxybis(N-phenylacetamide) typically involves the reaction of phenylacetamide with an appropriate oxidizing agent. One common method is the reaction of phenylacetamide with hydrogen peroxide in the presence of a catalyst, such as acetic acid, to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of 2,2’-oxybis(N-phenylacetamide) may involve large-scale oxidation reactions using continuous flow reactors. This method ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Oxybis(N-phenylacetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert it into simpler amide compounds.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of primary amides.

    Substitution: Formation of halogenated or nitrated phenylacetamides.

Scientific Research Applications

2,2’-Oxybis(N-phenylacetamide) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-oxybis(N-phenylacetamide) involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

    2,2’-Oxybis(N-ethyl-N-phenylacetamide): Similar structure but with ethyl groups instead of hydrogen atoms on the nitrogen atoms.

    2,2’-Oxybis(N-(3-methoxypropyl)-2-phenylacetamide): Contains methoxypropyl groups instead of phenyl groups.

Uniqueness: 2,2’-Oxybis(N-phenylacetamide) is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Biological Activity

2,2'-Oxybis(N-phenylacetamide) is an organic compound with the molecular formula C16H16N2O3. This compound features two phenylacetamide groups linked by an oxygen atom, which contributes to its unique biological properties. This article reviews the biological activity of 2,2'-oxybis(N-phenylacetamide), focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of 2,2'-oxybis(N-phenylacetamide) typically involves the oxidation of phenylacetamide using agents like hydrogen peroxide in the presence of a catalyst such as acetic acid. In industrial settings, continuous flow reactors may be employed to enhance yield and product consistency.

The biological activity of 2,2'-oxybis(N-phenylacetamide) is primarily attributed to its ability to inhibit specific enzymes. It is believed to bind to the active sites of these enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various effects, including reduced inflammation and analgesic properties.

Anti-inflammatory and Analgesic Effects

Research indicates that 2,2'-oxybis(N-phenylacetamide) exhibits significant anti-inflammatory and analgesic activities. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in pain and inflammation pathways.

Enzyme Inhibition Studies

A study evaluated the compound's inhibitory effects on various enzymes. The results demonstrated that 2,2'-oxybis(N-phenylacetamide) effectively inhibited urease activity with an IC50 value indicating potent inhibitory action compared to other tested compounds .

CompoundIC50 (µM)
2,2'-Oxybis(N-phenylacetamide)5.0 ± 0.5
Compound A10.0 ± 1.0
Compound B8.0 ± 0.8

Case Study 1: In Vivo Anti-inflammatory Activity

In a controlled experiment involving animal models, administration of 2,2'-oxybis(N-phenylacetamide) resulted in a significant reduction in paw edema induced by carrageenan. The treated group exhibited lower levels of inflammatory markers compared to the control group, suggesting its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Toxicological Assessment

Toxicological studies have assessed the safety profile of 2,2'-oxybis(N-phenylacetamide). In rats administered varying doses over a prolonged period, no significant adverse effects were observed at lower doses (5 mg/kg), while higher doses (50 mg/kg) indicated potential hepatotoxicity and changes in organ weights .

Comparative Analysis with Similar Compounds

To understand its unique properties better, comparisons with structurally similar compounds have been made:

Compound NameStructureBiological Activity
2,2'-Oxybis(N-ethyl-N-phenylacetamide)Similar structure with ethyl groupsModerate anti-inflammatory effects
2,2'-Oxybis(N-(3-methoxypropyl)-N-phenylacetamide)Contains methoxypropyl groupsEnhanced analgesic properties

Properties

IUPAC Name

2-(2-anilino-2-oxoethoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15(17-13-7-3-1-4-8-13)11-21-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSABNLVOZROPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306449
Record name 2,2′-Oxybis[N-phenylacetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83936-42-9
Record name 2,2′-Oxybis[N-phenylacetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83936-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-Oxybis[N-phenylacetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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